A Comprehensive Technical Guide to BOC-D-Leucine Monohydrate (CAS: 16937-99-8)
A Comprehensive Technical Guide to BOC-D-Leucine Monohydrate (CAS: 16937-99-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOC-D-Leucine monohydrate, with the CAS number 16937-99-8, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the unnatural D-isomer of the essential amino acid leucine, it features a tert-butyloxycarbonyl (BOC) protecting group on its alpha-amino functionality. This strategic protection renders it an indispensable tool in solid-phase peptide synthesis (SPPS) and as a key intermediate in the manufacturing of a variety of pharmaceuticals.[1] Its hydrophobic nature and bulky side chain can be leveraged to modulate the conformational properties and enzymatic stability of peptides.[1] This guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.
Physicochemical Properties
BOC-D-Leucine monohydrate is a white crystalline powder.[2] Its core physicochemical characteristics are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 16937-99-8 | [1] |
| Molecular Formula | C₁₁H₂₁NO₄·H₂O | [1] |
| Molecular Weight | 249.31 g/mol | [3] |
| Melting Point | 80-90 °C | [3][4] |
| Boiling Point | 356.0 ± 25.0 °C (Predicted) | [1] |
| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Low solubility in water. Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.[2] Insoluble in dichloromethane and ethyl acetate.[1] | [1][2] |
| Optical Rotation | [α]D²⁰ = +24 ± 2° (c=2 in Acetic Acid) | [3] |
| Appearance | White crystalline powder | [2] |
Applications in Research and Drug Development
The primary application of BOC-D-Leucine monohydrate lies in its role as a protected amino acid for peptide synthesis. The BOC group provides a robust yet readily cleavable protection for the amine, preventing unwanted side reactions during peptide bond formation.[] It is a crucial component in the synthesis of peptide-based therapeutics, including antibiotics, antivirals, and anticancer drugs.[6]
Beyond standard peptide synthesis, BOC-D-Leucine monohydrate serves as a critical chiral intermediate in the synthesis of several small-molecule drugs. Notably, it is a key side chain for the antiviral drug atazanavir and is used in the preparation of the anti-cancer drug BB-2516, the anti-inflammatory drug RO-31-9790, and the anti-hepatitis C virus drug telaprevir.[1]
Furthermore, the deprotected form, D-Leucine, has demonstrated potent anti-seizure effects in preclinical studies.[7] Research suggests that D-Leucine may act as a signaling molecule, potentially through a novel pathway that does not involve conventional seizure-related receptors.[8][9] This opens up new avenues for the development of epilepsy treatments.
Experimental Protocols
Synthesis of BOC-D-Leucine Monohydrate
A common method for the synthesis of BOC-D-Leucine involves the reaction of D-Leucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
D-Leucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Water
-
Saturated potassium bisulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of D-leucine (e.g., 8g, 0.061 mmol) in 1,4-dioxane (200ml), add aqueous sodium hydroxide solution (1N, 8.5 ml) and di-tert-butyl dicarbonate (17.5 g, 80 mmol).
-
Stir the mixture overnight at room temperature.
-
Evaporate the solvent in vacuo.
-
Dilute the residue with water (50 ml) and wash with ethyl acetate (2 x 50 ml) to remove unreacted Boc₂O.
-
Adjust the aqueous phase to a pH of 2-3 with a saturated potassium bisulfate solution.
-
Extract the product with ethyl acetate (3 x 50 ml).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield BOC-D-Leucine as a white solid. The monohydrate can be obtained through appropriate crystallization techniques if needed.[1]
General Protocol for BOC Solid-Phase Peptide Synthesis (SPPS)
BOC-D-Leucine monohydrate is a standard building block in BOC-based SPPS. The following is a generalized workflow for incorporating a BOC-protected amino acid into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin (e.g., Merrifield resin) with a free amino group
-
BOC-D-Leucine monohydrate
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Solvent (e.g., DMF, DCM)
-
Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)
-
Neutralization solution: DIEA in DCM (e.g., 5% v/v)
Procedure:
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent like DCM or DMF.
-
BOC Deprotection:
-
Treat the resin with a 50% TFA in DCM solution for approximately 20-30 minutes to remove the BOC protecting group from the N-terminal amino acid of the peptide chain.[10]
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 5% DIEA in DCM.[11]
-
Wash the resin again with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the BOC-D-Leucine monohydrate by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in a suitable solvent like DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[12]
Visualizations
The following diagrams illustrate key conceptual workflows related to BOC-D-Leucine monohydrate.
Caption: Workflow for BOC protection of D-Leucine and its use in a solid-phase peptide synthesis cycle.
Caption: A conceptual diagram illustrating the hypothesized, yet unconfirmed, pathways for the anti-seizure effects of D-Leucine.
References
- 1. Page loading... [guidechem.com]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. D-leucine: evaluation in an epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-LEUCINE--AN-AMINO-ACID-THAT-PROTECTS-AGAINST-SEIZURES [aesnet.org]
- 6. Boc-D-Leucine Monohydrate (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Potent anti-seizure effects of D-leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
